REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[F:12].[C:13](Cl)(=[O:15])[CH3:14]>>[CH3:14][C:13]([C:10]1[CH:9]=[CH:8][C:7]([F:12])=[C:6]([Cl:5])[CH:11]=1)=[O:15] |f:0.1.2.3|
|
Name
|
|
Quantity
|
400 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After all the Lewis acid had been added
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The hot reaction mixture was carefully poured onto ice
|
Type
|
EXTRACTION
|
Details
|
the resulting light-red oil twice extracted with ether
|
Type
|
WASH
|
Details
|
The combined ether extraacts were washed with saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude brown oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=CC(=C(C=C1)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |